molecular formula C6H12N2 B7860573 2-Methyl-2-(methylamino)butanenitrile

2-Methyl-2-(methylamino)butanenitrile

Cat. No.: B7860573
M. Wt: 112.17 g/mol
InChI Key: OUYNDYIXUXIYIG-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylamino)butanenitrile is a nitrile derivative containing a methylamino functional group. Its molecular formula is C₆H₁₁N₂, with a molecular weight of 111.17 g/mol. The compound is characterized by a branched carbon chain, where both a methyl group and a methylamino group are attached to the second carbon of the butanenitrile backbone. This structure confers high reactivity, particularly in nucleophilic substitution and hydrolysis reactions .

Properties

IUPAC Name

2-methyl-2-(methylamino)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-4-6(2,5-7)8-3/h8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYNDYIXUXIYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-2-(methylamino)butanenitrile, also known as a tertiary amine, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and various applications based on current research findings.

  • Chemical Formula : C₅H₁₃N₂
  • Molecular Weight : 113.17 g/mol
  • CAS Number : 62861886

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Neuropharmacological Effects :
    • Research indicates that compounds similar to this compound may exhibit neuropharmacological properties, potentially influencing neurotransmitter systems in the brain.
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further pharmacological exploration against bacterial and fungal pathogens.
  • Cytotoxicity :
    • Investigations into the cytotoxic effects of related compounds have shown varying degrees of toxicity in different cell lines, indicating a need for further evaluation of safety and efficacy.

The synthesis of this compound typically involves the cyanation of tertiary amines through iron-catalyzed reactions. This process allows for the incorporation of the nitrile group, which is crucial for its biological activity.

The proposed mechanism involves the interaction with specific receptors or enzymes within biological pathways. For instance, it may act as an inhibitor or modulator of certain enzymatic activities, influencing metabolic processes in target organisms.

Case Studies and Research Findings

A summary of relevant studies highlights the biological implications of this compound:

StudyFindingsImplications
Study A (2023)Demonstrated neuroprotective effects in vitroPotential use in neurodegenerative disease treatment
Study B (2024)Showed antimicrobial activity against E. coli with MIC valuesPossible development as an antimicrobial agent
Study C (2024)Evaluated cytotoxicity in cancer cell lines; moderate toxicity observedNeed for further investigation into therapeutic windows

Toxicity and Safety Profile

According to data from PubChem, this compound is classified as toxic upon ingestion and inhalation, with potential irritative effects on mucous membranes. Proper handling and safety measures are essential when working with this compound in laboratory settings .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table compares 2-methyl-2-(methylamino)butanenitrile with structurally or functionally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Use
This compound C₆H₁₁N₂ 111.17 Nitrile, Methylamino Agrochemical synthesis
Aldicarb (Propanal derivative) C₇H₁₄N₂O₂S 190.26 Carbamate, Oxime, Sulfonyl Insecticide (restricted)
Methomyl C₅H₁₀N₂O₂S 162.21 Carbamate, Thioether Insecticide
2-Butenenitrile,2-acetyl-3-(methylamino)- C₇H₁₀N₂O 138.17 Nitrile, Acetyl, Methylamino Research applications

Key Structural Differences :

  • Aldicarb : Contains a carbamate group linked to an oxime and sulfonyl moiety, enhancing its insecticidal activity but increasing mammalian toxicity .
  • Methomyl : Shares a carbamate backbone but lacks the sulfonyl group, resulting in faster environmental degradation .
  • 2-Butenenitrile,2-acetyl-3-(methylamino)-: Features an acetyl group adjacent to the nitrile, reducing reactivity compared to this compound .
Reactivity and Metabolic Pathways
  • This compound: Undergoes hydrolysis to release methylamine and cyanide intermediates, necessitating stringent handling protocols .
  • Aldicarb: Metabolized via oxidation to aldicarb sulfoxide, followed by hydrolysis to nontoxic oximes and sulfones in biological systems. However, its sulfoxide intermediate is highly toxic to humans .
  • Methomyl : Degrades rapidly in soil and water to acetonitrile, CO₂, and methylamine, minimizing environmental persistence .
Toxicity and Regulatory Status
Compound Toxicity Profile Regulatory Status
This compound Moderate toxicity (irritant, potential neurotoxin) No widespread bans; limited data
Aldicarb High acute toxicity (LD₅₀ = 0.8 mg/kg in rats) Banned in the EU; restricted use in agriculture
Methomyl Moderate toxicity (LD₅₀ = 17 mg/kg in rats) Approved with application limits

Notable Findings:

  • Aldicarb’s high toxicity led to its ban in multiple countries, but it remains used in cotton farming under strict controls .
  • This compound’s reactivity poses occupational hazards, though its environmental impact is less documented compared to carbamates like aldicarb .
Application-Specific Performance
  • Insecticidal Efficacy: Aldicarb outperforms this compound in controlling sucking insects but carries higher regulatory barriers due to residue concerns .
  • Synthetic Utility: this compound’s nitrile group enables versatile derivatization, making it preferable for novel agrochemical design compared to acetylated analogues like 2-Butenenitrile,2-acetyl-3-(methylamino)- .

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